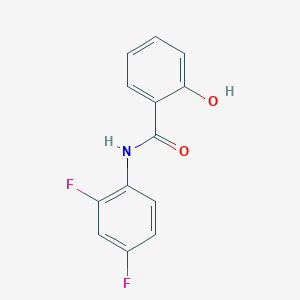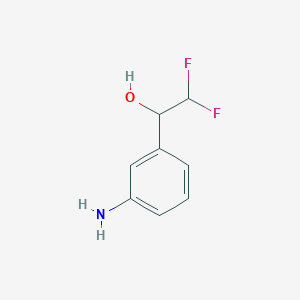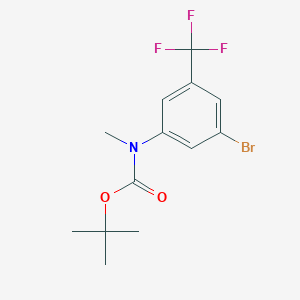
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione, or 2-(1-BTEI) for short, is a compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 95-97 °C. It has a molecular formula of C13H10F3NO2 and a molecular weight of 263.24 g/mol. 2-(1-BTEI) is a useful reagent in organic synthesis, and it has been used to synthesize a variety of compounds, such as 5-chloro-2-methyl-3-phenyl-1H-indole and 2-(3-chlorophenyl)-5-methyl-3H-indol-3-one. It has also been used in the synthesis of various pharmaceuticals, such as the anti-cancer drug imatinib.
Mecanismo De Acción
2-(1-BTEI) is an organic compound that acts as a reagent in organic synthesis. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 95-97 °C. It has a molecular formula of C13H10F3NO2 and a molecular weight of 263.24 g/mol. 2-(1-BTEI) acts by reacting with other compounds to form new compounds. For example, it can react with ethyl chloroformate in the presence of pyridine to form 2-chloro-1-benzyl-2-trifluoromethoxy-ethyl-isoindole-1,3-dione, which can then be reacted with sodium hydroxide to yield 2-(1-BTEI).
Biochemical and Physiological Effects
2-(1-BTEI) is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. However, 2-(1-BTEI) itself does not have any known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-BTEI) has a number of advantages and limitations when used in lab experiments. One advantage is that it is a useful reagent in organic synthesis, and it has been used to synthesize a variety of compounds, such as 5-chloro-2-methyl-3-phenyl-1H-indole and 2-(3-chlorophenyl)-5-methyl-3H-indol-3-one. In addition, 2-(1-BTEI) is relatively inexpensive and easy to obtain. However, it is important to note that 2-(1-BTEI) is a highly volatile compound and must be handled with care. It is also highly flammable and should not be exposed to heat or open flames.
Direcciones Futuras
The future of 2-(1-BTEI) is promising, as it has a wide range of applications in scientific research. It has been used to synthesize a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. In addition, 2-(1-BTEI) could potentially be used in the synthesis of other compounds for use in drug discovery and development. Furthermore, 2-(1-BTEI) could be used in the synthesis of compounds for use in organic synthesis. Finally, 2-(1-BTEI) could be used as a starting material for the synthesis of other compounds with potential medicinal applications.
Métodos De Síntesis
2-(1-BTEI) can be synthesized by a two-step process. The first step involves the reaction of 1-benzyl-2-trifluoromethoxy-ethyl alcohol with ethyl chloroformate in the presence of pyridine, to give 2-chloro-1-benzyl-2-trifluoromethoxy-ethyl-isoindole-1,3-dione. The second step involves the reaction of this intermediate with sodium hydroxide to yield 2-(1-BTEI).
Aplicaciones Científicas De Investigación
2-(1-BTEI) has been used in various scientific research applications. It has been used to synthesize a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. It has also been used in the synthesis of a variety of compounds for use in organic synthesis. In addition, 2-(1-BTEI) has been used to synthesize compounds for use in drug discovery and development.
Propiedades
IUPAC Name |
2-[1-phenyl-3-(trifluoromethoxy)propan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)25-11-13(10-12-6-2-1-3-7-12)22-16(23)14-8-4-5-9-15(14)17(22)24/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVSNMHNVAEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)





